N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . The reaction yields the desired benzoxazole derivative, which can then be further functionalized to obtain the target compound.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs well-organized synthetic methodologies using various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of larger bioactive structures.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of optical brighteners and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety allows it to bind to various enzymes and receptors, thereby exerting its biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzoxazole ring with a furan-2-carboxamide moiety makes it particularly versatile for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C19H14N2O3 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14N2O3/c1-12-7-8-15-17(10-12)24-19(21-15)13-4-2-5-14(11-13)20-18(22)16-6-3-9-23-16/h2-11H,1H3,(H,20,22) |
InChI Key |
IMLGRALAVQDOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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